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Introduction

MicroRNA-140 (miR-140) is a small non-coding RNA molecule that plays a crucial role in
cartilage development and homeostasis. Emerging evidence highlights its significance in the
pathophysiology of joint diseases, particularly osteoarthritis (OA). Studies have demonstrated
that the levels of miR-140 are dysregulated in the synovial fluid of patients with OA, suggesting
its potential as a valuable biomarker for disease diagnosis, progression, and as a therapeutic
target. This document provides detailed application notes and protocols for the quantification of
miR-140 (specifically miR-140-3p and miR-140-5p) in human synovial fluid using Reverse
Transcription Quantitative Polymerase Chain Reaction (RT-gPCR).

Clinical Significance of miR-140 in Synovial Fluid

Recent research has established a strong link between decreased levels of miR-140 in
synovial fluid and the severity of osteoarthritis.[1][2] As a key regulator of cartilage health, miR-
140 influences the expression of genes involved in extracellular matrix degradation, such as
ADAMTS5 and MMP-13.[1][3] Its downregulation in OA suggests a disruption in cartilage
homeostasis, contributing to the degenerative changes characteristic of the disease.[1][4] The
ability to accurately quantify miR-140 in synovial fluid, a biological fluid in direct contact with
articular cartilage, provides a promising avenue for the development of minimally invasive
diagnostic and prognostic tools for OA.[1][2]
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Data Presentation: miR-140 Expression in
Osteoarthritis

The following tables summarize the key quantitative findings from studies investigating the
relationship between synovial fluid miR-140 levels and osteoarthritis.

Table 1: Relative Expression of miR-140-3p and miR-140-5p in Synovial Fluid

miR-140-3p miR-140-5p
Patient Group Expression vs. Expression vs. Key Findings
Healthy Controls Healthy Controls

A statistically
significant difference
in the expression of
both miR-140-3p and
miR-140-5p was
observed between OA

Mild Osteoarthritis Downregulated Downregulated

patients and non-OA
individuals.[1]

Increased OA severity

is associated with a

Moderate )
Downregulated Downregulated decreased expression

of both miR-140-3p

and miR-140-5p.[1]

Osteoarthritis

The expression of
miR-140-5p was
o o found to be
- Significantly Significantly ]
Severe Osteoarthritis approximately 7.4
Downregulated Downregulated ) )
times higher than that
of miR-140-3p across

all patient groups.[1]

Table 2: Correlation of miR-140 with Osteoarthritis Severity
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Correlation with

. OA Severity Statistical
miRNA L Reference
(Kellgren-Lawrence Significance
Grade)
miR-140-3p Negative P <0.05 [1]
miR-140-5p Negative P <0.05 [1]
Total miR-140 Negative (r =-0.917) P <0.05 [2]

Experimental Protocols

This section provides detailed methodologies for the quantification of miR-140 in synovial fluid,
from sample collection to data analysis.

Synovial Fluid Collection and Processing

o Collection: Aseptically aspirate synovial fluid from the knee joint.[5]

o Cell Removal: Immediately transfer the collected synovial fluid into a sterile conical tube and
centrifuge at 4,000 rpm for 5 minutes to pellet cells and debris.[6]

o Supernatant Collection: Carefully aspirate the cell-free supernatant and transfer it to a new
sterile tube.

o Storage: Store the cell-free synovial fluid at -80°C until RNA extraction.

Total RNA Extraction including miRNA

This protocol is based on the use of a commercial kit such as the miRNeasy Serum/Plasma Kit
or High Pure miRNA Isolation Kit, which have been cited for this application.[5][7]

e Thawing: Thaw the frozen cell-free synovial fluid samples on ice.

o Lysis: Add the appropriate volume of lysis buffer (e.g., QIAzol or Trizol) to the synovial fluid
sample as per the manufacturer's instructions. For example, mix 4 mL of cell-free synovial
fluid with 4 mL of RNA-specific Trizol.[6]
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e Homogenization: Vortex the mixture vigorously for 15-30 seconds to ensure complete
homogenization.

o Phase Separation: Add chloroform to the homogenate, vortex, and centrifuge at 12,000 x g
for 15 minutes at 4°C. This will separate the mixture into aqueous (upper), interphase, and
organic (lower) phases.[6]

* RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new
collection tube. Add isopropanol to precipitate the RNA.[6]

o RNA Pelletization: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
e Washing: Discard the supernatant and wash the RNA pellet with 75% ethanol.[6]
o Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.

e Quantification and Quality Control: Determine the RNA concentration and purity using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Reverse Transcription (RT)

This protocol can be adapted for either a stem-loop RT-gPCR approach or a poly(A)-tailing
based method.

o Reaction Setup: On ice, prepare the reverse transcription master mix according to the
manufacturer's protocol (e.g., TagMan MicroRNA Reverse Transcription Kit). This typically
includes the RT buffer, ANTPs, RNase inhibitor, reverse transcriptase, and a specific stem-
loop RT primer for miR-140-3p and miR-140-5p, or a universal RT primer for poly(A)-tailed
RNA.

o RNA Addition: Add a standardized amount of total RNA to each RT reaction tube.

 Incubation: Perform the reverse transcription reaction in a thermal cycler using the
recommended temperature profile.

Quantitative Polymerase Chain Reaction (QPCR)

This protocol can be performed using either SYBR Green or TagMan-based assays.
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» Reaction Setup: Prepare the gPCR master mix containing gPCR polymerase/master mix,
forward and reverse primers for miR-140-3p or miR-140-5p, and the cDNA template from the
RT reaction. For TagMan assays, include the specific TagMan probe.

« Internal Control: In parallel, set up reactions for an internal control gene, such as U6 snRNA,
to normalize the data.[1][2]

e (PCR Cycling: Perform the gPCR in a real-time PCR system with an appropriate cycling
protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation
and annealing/extension.[8]

o Data Acquisition: Ensure that the fluorescence data is collected during the
annealing/extension step of each cycle.

Data Analysis

e Determine Ct Values: Obtain the cycle threshold (Ct) values for miR-140-3p, miR-140-5p,
and the internal control (U6 snRNA) for each sample.

e Relative Quantification (2-AACt Method):

o Calculate ACt: For each sample, normalize the Ct value of the target miRNA to the Ct
value of the internal control: ACt = Ct(miR-140) - Ct(U6)

o Calculate AACt: Normalize the ACt of the test samples to the ACt of a control/calibrator
sample (e.g., a healthy control group): AACt = ACt(Test Sample) - ACt(Control Sample)

o Calculate Fold Change: Determine the relative expression level: Fold Change = 2-AACt

Visualizations
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Caption: Experimental workflow for quantifying miR-140 in synovial fluid.
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Caption: Simplified signaling pathway of miR-140 in cartilage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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